molecular formula C13H7ClN2O4 B584206 2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one CAS No. 37081-78-0

2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B584206
CAS No.: 37081-78-0
M. Wt: 290.659
InChI Key: CTLPQSSEVPCYGC-UHFFFAOYSA-N
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Description

2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one (CAS 37081-78-0) is a high-purity, complex heterocyclic compound offered for research and development purposes. With the molecular formula C 13 H 7 ClN 2 O 4 and a molecular weight of 290.66 g/mol . This compound is part of the dibenzoxazepinone chemical class, which has been identified in scientific patents as a structure of interest for developing new therapeutic agents . Its specific molecular architecture, featuring both chloro and nitro substituents, makes it a valuable intermediate for further chemical exploration and synthesis in medicinal chemistry programs . Researchers can utilize this compound to build more complex molecules or to study its properties and potential interactions. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

8-chloro-4-nitro-5H-benzo[b][1,4]benzoxazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O4/c14-7-4-5-10-8(6-7)13(17)15-12-9(16(18)19)2-1-3-11(12)20-10/h1-6H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLPQSSEVPCYGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC3=C(C=C(C=C3)Cl)C(=O)N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747339
Record name 2-Chloro-9-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37081-78-0
Record name 2-Chloro-9-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkali Metal-Mediated Cyclization

A foundational approach involves the cyclocondensation of 2-aminophenol derivatives with chlorinated nitrobenzoyl chlorides. In one protocol, 2-amino-4-chlorophenol reacts with 2-nitrobenzoyl chloride in the presence of potassium carbonate, yielding the dibenzoxazepine core. Subsequent treatment with phosphorus oxychloride introduces the 2-chloro substituent via nucleophilic aromatic substitution. This method achieves a 68–72% yield under reflux conditions (110–120°C, 8–12 hours).

Nitro Group Introduction via Electrophilic Aromatic Substitution

Post-cyclization nitration is critical for introducing the 9-nitro group. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C selectively nitrates the dibenzoxazepine core at the para position relative to the oxazepine oxygen. This regioselectivity arises from the electron-donating effect of the oxygen atom, which activates the C9 position. Yields range from 60% to 65%, with minor byproducts from over-nitration.

Multi-Step Synthesis from Diphenyl Ether Derivatives

Condensation and Reduction Sequence

A patent-pending method (CN103524455A) outlines a four-step synthesis starting from o-nitrochlorobenzene:

  • Condensation : Reaction with 4-chlorothiophenol in dimethylformamide (DMF) yields 2-nitro-4'-chlorodiphenyl sulfide (85% yield).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 2-amino-4'-chlorodiphenyl sulfide (90% yield).

  • Acylation : Treatment with phenyl chloroformate in dichloromethane introduces a benzoyloxy group (75% yield).

  • Friedel-Crafts Cyclization : Aluminum chloride-catalyzed ring closure at 120°C for 6 hours produces the target compound (70% yield).

Chlorination-Nitration Tandem Reactions

An alternative route employs simultaneous chlorination and nitration using N-chlorosuccinimide (NCS) and ceric ammonium nitrate (CAN). This one-pot method reduces step count but requires stringent temperature control (–10°C to 0°C) to prevent decomposition. The yield is moderate (55–60%) due to competing side reactions.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Recent advancements utilize continuous flow reactors to enhance reproducibility and safety. A tubular reactor system with in-line monitoring achieves 80% conversion by maintaining precise residence times (30–45 minutes) and temperatures (100–110°C). This method minimizes exothermic risks associated with batch processing.

Purification Techniques

MethodPurity (%)Recovery (%)
Recrystallization98.585
Column Chromatography99.970
Sublimation99.278

Recrystallization from ethanol/water mixtures is preferred for industrial scalability, balancing purity and cost. Chromatography remains reserved for high-purity pharmaceutical grades.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

MethodStepsTotal Yield (%)Time (Hours)
Cyclocondensation26520
Multi-Step Synthesis47048
Tandem Chlorination1586

The multi-step synthesis offers superior yield but demands longer reaction times. The tandem method, while rapid, suffers from lower efficiency.

Mechanistic Insights

Role of Catalysts in Cyclization

Aluminum chloride facilitates electrophilic aromatic substitution by polarizing the acylium intermediate, directing attack to the activated aromatic ring. Zinc chloride, though less active, avoids over-chlorination side reactions.

Nitro Group Reduction Pathways

During catalytic hydrogenation, the nitro group is reduced to an amine via a hydroxylamine intermediate. Platinum oxide (PtO₂) accelerates this step but risks desulfurization in thioether-containing precursors .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted dibenzoxazepines with various functional groups.

Scientific Research Applications

2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dibenzoxazepinones exhibit diverse pharmacological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a systematic comparison of 2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one with analogous compounds from the evidence:

Key Observations :

Substituent Effects on Reactivity: Electron-withdrawing groups (EWGs) like Cl (e.g., 2-Cl or 3-Cl) enhance electrophilic reactivity, facilitating nucleophilic aromatic substitution (SNAr) or cross-coupling reactions . Electron-donating groups (EDGs) like OCH₃ or CH₃ (e.g., 10-OCH₃ or 10-CH₃) stabilize the oxazepinone core, improving yields in oxidative C–H amination (up to 97%) .

Biological Activity: Nitro-substituted derivatives (e.g., 7-NO₂) exhibit antiparasitic activity against Giardia duodenalis (IC₅₀ < 10 µM) due to nitro group bioactivation . Amino-substituted analogs (e.g., 8-NH₂) serve as precursors for antigiardial agents, with further functionalization (e.g., acylation) enhancing potency .

Synthetic Efficiency :

  • Microwave-assisted methods significantly reduce reaction times (e.g., 30 minutes for Ugi four-component reactions) while maintaining high yields (>90%) .
  • Metal-free protocols (e.g., oxidative C–H amination) offer eco-friendly alternatives to transition-metal catalysis .

Table 2: Physicochemical and Pharmacological Properties

Compound LogP* Solubility (mg/mL) Antigiardial Activity (IC₅₀) PEX14 Binding Affinity (Kd)
2-Chlorodibenzoxazepinone 2.81 0.12 N/A N/A
10-Methoxy-dibenzoxazepinone 1.95 0.45 >50 µM N/A
7-Nitro-10-methyl-dibenzoxazepinone 2.34 0.08 8.7 µM N/A
8-Amino-10-methyl-dibenzoxazepinone 1.78 1.20 12.3 µM 0.4 µM

*Calculated using fragment-based methods.

Biological Activity

2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one (CAS No. 37081-78-0) is a heterocyclic compound notable for its unique chemical structure, which includes both a chlorine and a nitro substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₇ClN₂O₄
  • Molecular Weight : 290.66 g/mol
  • CAS Number : 37081-78-0

The presence of the chlorine atom at the second position and the nitro group at the ninth position significantly influences the compound's reactivity and biological interactions. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors that are crucial for cellular function.
  • Cellular Interaction : Reduction of the nitro group can generate reactive species that induce oxidative stress, potentially leading to cell death in pathogens .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. In studies assessing the effectiveness against bacterial pathogens, derivatives of dibenzoxazepine have shown significant activity:

  • Bacterial Pathogens Tested : Staphylococcus aureus, Escherichia coli
  • Methodology : Disk diffusion method was utilized for susceptibility testing.

Results demonstrated that certain synthesized derivatives displayed limited antimicrobial activity but were effective against specific bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Lines Tested : Human cancer cell lines including A549 (lung) and HepG2 (liver).
  • Findings : The compound exhibited cytotoxicity against selected solid tumor cell lines. The effects varied depending on the type of cancer cell line used, indicating a selective action mechanism .

Case Studies and Research Findings

A comprehensive study investigated the biological activities of synthesized benzoxazepine derivatives, including this compound. Key findings include:

Activity Type Effectiveness Notes
AntimicrobialModerateEffective against specific strains like Staphylococcus spp.
AnticancerHighSignificant cytotoxicity observed in various cancer cell lines
Anti-inflammatoryVariableDependent on cancer type; influenced cytokine release (IL-6, TNF-α)

These findings suggest that while there is a promising potential for therapeutic applications, further research is needed to fully understand the mechanisms and optimize efficacy .

Q & A

Q. Table 1. Key Synthetic Intermediates and Their Characterization

CompoundSynthetic RouteKey Characterization DataReference
13T3P-mediated amidation of 9¹H NMR (δ 10.59, broad s; COSY confirms H-bonding)
16Nitration of lactam precursorLCMS: m/z 287.05 [M+H]⁺; Mp 156–158°C
17Hydrogenation of nitro compound 16¹³C NMR: δ 166.7 (C=O); HRMS: 241.0970 [M+H]⁺

Q. Table 2. Bioactivity Profiles of Selected Derivatives

CompoundSubstituentIC₅₀ (Giardia)NotesReference
27-Acylamino0.18 µMActive regioisomer; SAR pivot
18-Acylamino>10 µMInactive; structural misassign
12p-CF₃ benzamide0.09 µMEnhanced PEX14 binding

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